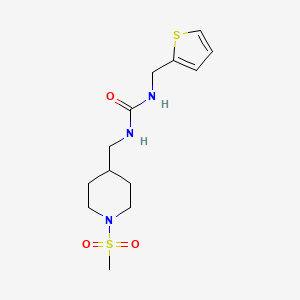

![molecular formula C19H16N6O2S B2792317 4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 895110-47-1](/img/structure/B2792317.png)

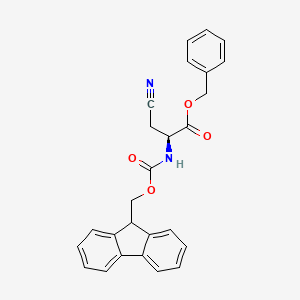

4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide” is a heterocyclic compound. It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazole analogs has been accomplished using various starting materials . For instance, one method involved the use of (S)-(-) ethyl lactate as a starting material, which underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .Molecular Structure Analysis

The molecular structure of similar triazole compounds has been characterized using various spectroscopic techniques . These include 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR spectroscopy .Chemical Reactions Analysis

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole compounds have been characterized using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Mecanismo De Acción

The mechanism of action of similar triazole compounds involves their ability to inhibit certain enzymes. For instance, some triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to their overall activity .

Safety and Hazards

Direcciones Futuras

Triazole compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . There is a continuous effort in developing novel medicines using these compounds . The future direction in this field could involve the design and synthesis of new triazole derivatives with improved biological activities .

Propiedades

IUPAC Name |

4-methoxy-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c1-12-16(22-24-25(12)14-6-4-3-5-7-14)17-20-19(28-23-17)21-18(26)13-8-10-15(27-2)11-9-13/h3-11H,1-2H3,(H,20,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHNKLDKKBTSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

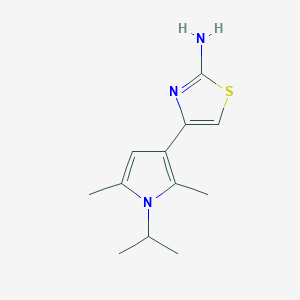

![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)

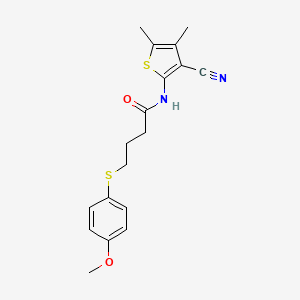

![3-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2792239.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2792251.png)

![N-(1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2792252.png)

![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2792257.png)